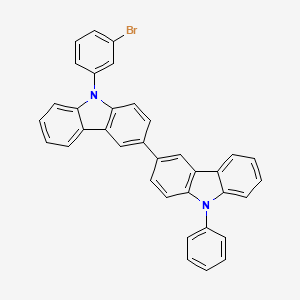
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is a chemical compound used as an intermediate in synthesizing organic compounds. It has applications in material science, such as in developing organic semiconductors and optoelectronic devices. This compound is also used in the manufacturing of OLED materials and as an intermediate for pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole typically involves the reaction of bromobenzene with 3-bromo-9H-carbazole. The reaction conditions include the use of a suitable solvent, such as toluene, and a catalyst like copper(I) iodide (CuI). The reaction mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can yield oxides or reduced forms of the compound .
Scientific Research Applications
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole has several scientific research applications, including:
Material Science: Used in developing organic semiconductors and optoelectronic devices.
OLED Materials: Used in the manufacturing of organic light-emitting diode (OLED) materials.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In material science, it acts as a hole-transporting material, facilitating the movement of charge carriers in organic semiconductors and OLED devices. The bromine atom in the compound can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Bromo-9-phenylcarbazole
- 3,6-Di-tert-butylcarbazole
- 3,6-Dibromocarbazole
- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Uniqueness
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is unique due to its specific structure, which combines the properties of both bromophenyl and phenylcarbazole moieties. This unique structure imparts distinct electronic and optical properties, making it valuable in the development of advanced materials for optoelectronic applications .
Properties
Molecular Formula |
C36H23BrN2 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
3-[9-(3-bromophenyl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-9-8-12-28(23-26)39-34-16-7-5-14-30(34)32-22-25(18-20-36(32)39)24-17-19-35-31(21-24)29-13-4-6-15-33(29)38(35)27-10-2-1-3-11-27/h1-23H |
InChI Key |
XLGBBVGLFCVNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br)C8=CC=CC=C82 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















